molecular formula C36H37N5O5 B12292728 Fmoc-Lys(Dadcyl)-OH

Fmoc-Lys(Dadcyl)-OH

Cat. No.: B12292728
M. Wt: 619.7 g/mol
InChI Key: FPOPWTDBGMLRNG-UHFFFAOYSA-N
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Description

Fmoc-Lys(Dadcyl)-OH (CAS: 146998-27-8) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises an N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group, a lysine backbone, and a side-chain-modified dimethylamino phenyl azo benzamide (Dadcyl) moiety. The Dadcyl group, synthesized via diazonium salt coupling (as described in ), serves as a fluorescent quencher, making this compound valuable in Förster resonance energy transfer (FRET)-based probes. The molecular formula is C₃₆H₃₇N₅O₅, with a molecular weight of 619.7 g/mol .

Key properties include:

  • Storage: Stable at -20°C for one month or -80°C for six months.
  • Solubility: Requires organic solvents (e.g., DMSO, DMF) for dissolution, with heating and sonication recommended .
  • Applications: Primarily used in peptide synthesis for introducing fluorescence-quenching moieties or studying peptide-protein interactions.

Properties

IUPAC Name

6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOPWTDBGMLRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dadcyl)-OH typically involves the protection of the lysine amino group with the Fmoc group, followed by the introduction of the dabcyl moiety. The process can be summarized as follows:

    Protection of Lysine: The ε-amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Introduction of Dabcyl: The dabcyl moiety is introduced by reacting the Fmoc-protected lysine with dabcyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) protocols, which allow for the efficient and high-yield production of the compound .

Chemical Reactions Analysis

Resin Attachment and Fmoc Deprotection

  • The lysine backbone is anchored to 2-chlorotrityl chloride resin using Fmoc-Lys(Dde)-OH, where the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino group .

  • Fmoc Removal : The α-amino Fmoc group is cleaved with 20% piperidine in DMF, exposing the α-amino group for subsequent couplings .

Dadcyl Coupling

  • After Dde deprotection (2% hydrazine hydrate in DMF), the ε-amino group reacts with DABCYL acid (Dadcyl) via HBTU/DIEA activation, forming an amide bond .

  • Reaction Conditions :

    ReactantCoupling AgentSolventTimeYield
    DABCYL acidHBTU/DIEADMF3 h>90%

Peptide Chain Elongation

  • The deprotected α-amino group undergoes iterative couplings with Fmoc-amino acids (e.g., Fmoc-Val-OH, Fmoc-Cit-OH) using HBTU/DIEA .

Stability Under SPPS Conditions

The Dadcyl group remains stable under standard SPPS conditions:

ConditionReagent/EnvironmentStabilityReference
Fmoc Deprotection20% Piperidine in DMFStable
Acidic Cleavage1% TFA in DCMStable
Coupling ReactionsHBTU/DIEA in DMFStable
Oxidative EnvironmentsDMSO/PBS (pH 8.0)Stable

Probe Design

  • Dadcyl serves as a fluorescence quencher paired with fluorophores (e.g., FITC, EDANS). Example: FA-Lys(FITC)-Val-Cit-Lys(Dadcyl)-OH , where cathepsin B cleavage at the Val-Cit bond restores fluorescence .

Enzymatic Reaction Kinetics

  • Fluorescence Recovery : Protease cleavage separates Dadcyl from the fluorophore, yielding a dose-dependent fluorescence increase.

    Proteasekcat/KMk_{cat}/K_M (M⁻¹s⁻¹)SubstrateReference
    Cathepsin B2.5×1042.5 \times 10^4FFCD 1 (FFCD 1)
    SARS-CoV-2 Mpro1.8×1031.8 \times 10^3Dabcyl-KTSAVLQSGFRK-EDANS

Side Reactions and Limitations

  • Azo Group Reduction : The Dadcyl azo bond (N=N\text{N=N}) may degrade under strong reducing agents (e.g., TCEP), limiting use in reductive environments .

  • Photostability : Prolonged UV exposure can degrade the Dadcyl chromophore, necessitating dark storage .

Comparative Analysis of Dadcyl-Labeled Peptides

PropertyThis compoundFmoc-Lys(Dnp)-OHFmoc-Lys(Mtt)-OH
Quenching EfficiencyHigh (90–95%)Moderate (70%)Low (50%)
Stability in TFAStableStableLabile
Synthetic ComplexityModerateLowHigh
CostHighModerateLow

Data compiled from .

Scientific Research Applications

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis

Fmoc-Lys(Dabcyl)-OH is predominantly used in solid-phase peptide synthesis (SPPS). It allows for the incorporation of lysine residues into peptides while providing a means to introduce fluorescence quenching capabilities. The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids.

2.2 Case Study: Synthesis of Fluorescent Peptides

A study demonstrated the incorporation of Fmoc-Lys(Dabcyl)-OH into peptide sequences designed for FRET applications. The synthesized peptides were evaluated for their stability and activity against matrix metalloproteinases (MMPs), which are crucial in various physiological processes and disease states, including cancer .

Peptide Sequence Fluorophore Quencher MMP Activity
Gly-Pro-Hyp-Lys5-CarboxyfluoresceinDabcylActive against MMP-1, MMP-13
Gly-Pro-Hyp-LysMcaDnpReduced activity

Drug Discovery and Development

3.1 Applications in Targeted Drug Design

Fmoc-Lys(Dabcyl)-OH serves as a critical component in the design of targeted drug delivery systems. By attaching bioactive molecules to this lysine derivative, researchers can create conjugates that selectively interact with specific biological targets, enhancing therapeutic efficacy .

3.2 Case Study: HIV Protease Substrates

In HIV research, Fmoc-Lys(Dabcyl)-OH has been utilized to develop fluorogenic substrates for HIV protease assays. These substrates enable real-time monitoring of protease activity, aiding in the evaluation of potential inhibitors .

Molecular Imaging

4.1 FRET-Based Imaging Techniques

The Dabcyl moiety's quenching ability makes Fmoc-Lys(Dabcyl)-OH particularly valuable in FRET-based imaging techniques. Researchers have developed imaging probes that utilize this compound to visualize cellular processes at the molecular level.

4.2 Case Study: Cancer Imaging Probes

A notable application involved synthesizing dual-functional fluorogenic probes for cancer imaging using Fmoc-Lys(Dabcyl)-OH as a building block. These probes were designed to release a fluorescent signal upon activation by specific enzymes associated with cancer cells, allowing for targeted imaging .

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism of action of Fmoc-Lys(Dadcyl)-OH involves its role as a quencher in FRET assays. The dabcyl moiety absorbs energy from the fluorophore, resulting in a decrease in fluorescence. This quenching effect is used to monitor enzymatic reactions and other biochemical processes .

Comparison with Similar Compounds

Solubility and Stability

  • This compound : Low aqueous solubility necessitates DMSO/DMF and sonication .
  • Fmoc-Lys(Boc)-OH : Highly soluble in DMF, making it compatible with SPPS workflows .
  • Acylated Derivatives (e.g., octanoyl, decanoyl): Increased hydrophobicity limits solubility but enhances membrane permeability .

Stability Under Deprotection Conditions

  • Boc Group : Removed with trifluoroacetic acid (TFA) .
  • Alloc Group : Cleaved by Pd(PPh₃)₄ and scavengers (e.g., PhSiH₃) .
  • Mtt Group : Removed with 1% TFA in dichloromethane, preserving acid-sensitive residues .

Biological Activity

Fmoc-Lys(Dabcyl)-OH, a derivative of lysine, is notable for its biological activity and applications in biochemical research. This compound integrates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a Dabcyl moiety, which serves as a fluorescent probe. The unique structure allows it to participate in protein-protein interactions and fluorescence-based assays, making it a valuable tool in molecular biology.

Chemical Structure and Properties

  • Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid
  • Molecular Formula : C₃₆H₃₇N₅O₅
  • Molecular Weight : 619.722 g/mol

This compound is characterized by its ability to quench fluorescence, which is pivotal in various experimental applications.

The Dabcyl moiety acts as a quencher of fluorescence, particularly effective when paired with fluorophores such as EDANS. When the peptide containing Fmoc-Lys(Dabcyl)-OH is cleaved by proteases, the proximity between the fluorophore and quencher changes, leading to an increase in fluorescence signal. This mechanism is extensively utilized in Förster Resonance Energy Transfer (FRET) studies, allowing real-time monitoring of biochemical interactions.

Applications in Research

Fmoc-Lys(Dabcyl)-OH is primarily used in:

  • Fluorescence Quenching Studies : It enables researchers to study interactions between proteins and peptides by measuring changes in fluorescence.
  • Peptide Synthesis : It serves as a building block for synthesizing peptides that require specific labeling at lysine residues.
  • Biochemical Assays : The compound is employed in assays to monitor enzyme activity, particularly proteases.

Table 1: Summary of Research Findings

StudyObjectiveKey Findings
Jin et al. (2011)Monitor HIV protease activityDeveloped a FRET peptide using EDANS/Dabcyl pair; observed significant fluorescence changes upon protease cleavage .
PMC4260938Synthesis of dual-functional probesSuccessfully synthesized FA-Lys-Val-Cit-Lys(Dabcyl)-OH for cancer imaging; demonstrated effective targeting and imaging capabilities .
PMC6263736High-throughput screening methodUtilized Fmoc-Lys(Dabcyl)-OH for developing sensitive assays; highlighted the efficiency of Dabcyl in quenching fluorescence .

Fluorescence Quenching Efficiency

The efficiency of fluorescence quenching by Dabcyl has been reported to be highly effective, with enhancements up to 40-fold observed during proteolysis of labeled peptides. This property makes Fmoc-Lys(Dabcyl)-OH particularly useful for studying dynamic biological processes where real-time monitoring is crucial .

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